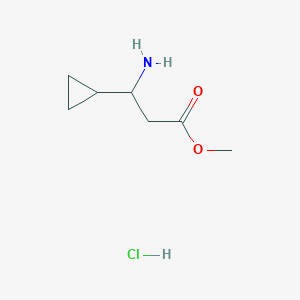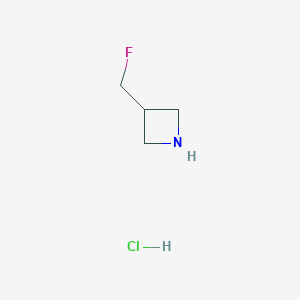
3-(Fluoromethyl)azetidine hydrochloride
Übersicht
Beschreibung
3-(Fluoromethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1642298-59-6 . It has a molecular weight of 125.57 .
Molecular Structure Analysis
The molecular formula of 3-(Fluoromethyl)azetidine hydrochloride is CHFN . It has an average mass of 89.111 Da and a monoisotopic mass of 89.064079 Da .Physical And Chemical Properties Analysis
3-(Fluoromethyl)azetidine hydrochloride has a density of 1.0±0.1 g/cm^3 . It has a boiling point of 93.9±5.0 °C at 760 mmHg . The vapour pressure is 48.5±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.4±3.0 kJ/mol . The flash point is 10.6±17.6 °C . The index of refraction is 1.387 . The molar refractivity is 22.0±0.3 cm^3 . It has 1 H bond acceptor and 1 H bond donor . It has 1 freely rotating bond . The polar surface area is 12 Å^2 . The polarizability is 8.7±0.5 10^-24 cm^3 . The surface tension is 23.9±3.0 dyne/cm . The molar volume is 93.5±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
1. Imaging and Diagnostics
A significant application of azetidine derivatives, including compounds related to 3-(Fluoromethyl)azetidine, is in imaging, particularly positron emission tomography (PET). For instance, the azetidine derivative A-85380 and its fluoro derivative F-A-85380 have been explored for their binding properties with nicotinic acetylcholine receptors (nAChRs), showing promising properties for PET imaging of central nAChRs (Doll et al., 1999).
2. Synthesis and Drug Development
Azetidine derivatives have been employed in the synthesis of novel drugs. For example, azetidines derived from phenyl urea derivatives have been synthesized and characterized, displaying potential antioxidant effects (Nagavolu et al., 2017). Similarly, quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane have been synthesized, some showing greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Ikee et al., 2008).
3. Therapeutic Applications
Azetidine derivatives have been explored for their therapeutic potentials. For instance, azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) have shown submicromolar potency, indicating potential applications in the treatment of type 2 diabetes and other disorders (Ferraris et al., 2007).
4. Research in Biochemistry and Plant Physiology
Azetidine compounds have been used to study the relationship between protein synthesis and ion transport in plants. For example, the effect of azetidine 2-carboxylic acid on ion uptake and release in barley roots provides insights into the mechanisms of ion transport in plants (Pitman et al., 1977).
5. Chemical Process Development and Safety
The development of safe and efficient synthetic processes for azetidine derivatives is another area of research. For instance, a study describes the scalable process for the production of a highly energetic bromoacetylene building block, highlighting the importance of safety investigations in chemical process development (Kohler et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(fluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBBNISHBZGENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)

![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)
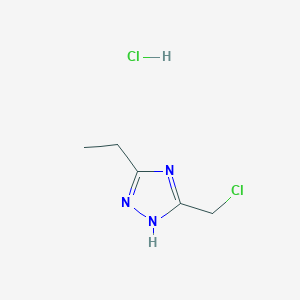
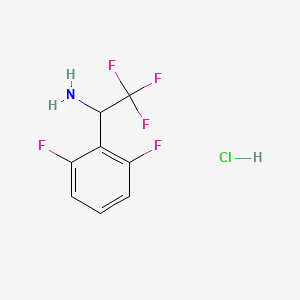
![[(4-Ethoxy-3-thienyl)methyl]amine](/img/structure/B1470860.png)
![[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470862.png)
![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)
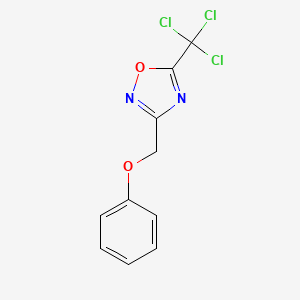

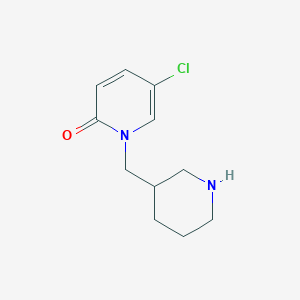

![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)
